molecular formula C15H15NO B5860698 N-(2-benzylphenyl)acetamide

N-(2-benzylphenyl)acetamide

Cat. No. B5860698
M. Wt: 225.28 g/mol
InChI Key: HNFCNZOTOZTWED-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of N-(2-benzylphenyl)acetamide and its derivatives involves various chemical reactions. For instance, N-(2-(trimethylsilyloxy)phenyl)acetamide was synthesized via the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, leading to further transsilylation to produce complex derivatives (Nikonov et al., 2016). Similarly, palladium-catalyzed ortho-arylation of substituted benzamides using N-(2-aminophenyl)acetamide as a directing group showcased a method to synthesize biaryl amide derivatives, demonstrating the flexibility in modifying the benzylphenyl acetamide core (Damoder Reddy et al., 2017).

Molecular Structure Analysis The molecular structure of this compound derivatives has been detailed through X-ray crystallography and spectroscopic methods, revealing non-planar discrete molecules with intermolecular hydrogen bonding patterns that contribute to the stability and reactivity of these compounds (Davis & Healy, 2010).

Chemical Reactions and Properties These compounds participate in a variety of chemical reactions, including silylation, which leads to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines, showcasing the reactive versatility of the acetamide group when substituted on the benzylphenyl moiety (Lazareva et al., 2017).

Physical Properties Analysis The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. For example, the crystal structure of specific derivatives indicates that intermolecular hydrogen bonds play a significant role in their solid-state organization, affecting their melting points and solubility (Gowda et al., 2007).

Chemical Properties Analysis The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the substitution pattern on the benzylphenyl core. The introduction of different functional groups can lead to significant changes in the chemical behavior of these compounds, affecting their potential applications in various fields (Camerman et al., 2005).

Scientific Research Applications

Antibacterial Activity

N-substituted phenyl acetamide benzimidazole derivatives have been investigated for their antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), with some showing significant potency. The m-nitro phenyl at the N-position of benzimidazole was found to strongly favor anti-MRSA activity (Chaudhari et al., 2020).

Synthesis and Structure Studies

The synthesis and structural analysis of N-(2-hydroxyphenyl)acetamide derivatives have been conducted. For example, the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane resulted in new compounds whose structures were investigated by various spectroscopic methods and X-ray single-crystal analysis (Nikonov et al., 2016).

Photocatalytic Degradation Studies

The photocatalytic degradation of acetaminophen (N-(4-hydroxyphenyl)acetamide) has been studied, demonstrating effective mineralization and degradation under UV irradiation, offering insights into environmental applications (Jallouli et al., 2017).

properties

IUPAC Name

N-(2-benzylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12(17)16-15-10-6-5-9-14(15)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFCNZOTOZTWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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